4-Eapb hydrochloride
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Overview
Description
4-Ethylaminopropylbenzofuran hydrochloride is a chemical compound categorized as a benzofuran. It is commonly used as an analytical reference standard in research and forensic applications . The compound has a molecular formula of C13H17NO • HCl and a molecular weight of 239.7 .
Preparation Methods
The synthesis of 4-Ethylaminopropylbenzofuran hydrochloride involves several stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethylaminopropylbenzofuran hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Ethylaminopropylbenzofuran hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is used in biological studies to understand its effects on various biological systems.
Medicine: Research involving this compound helps in the development of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethylaminopropylbenzofuran hydrochloride involves its interaction with monoamine transporters and receptors. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters . This mechanism is similar to that of other psychoactive substances, such as methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) .
Comparison with Similar Compounds
4-Ethylaminopropylbenzofuran hydrochloride is similar to other benzofuran derivatives, such as:
5-MAPB (5-Methylaminopropylbenzofuran): Similar in structure but with a methyl group instead of an ethyl group.
6-APB (6-Aminopropylbenzofuran): Similar in structure but with the amino group at a different position on the benzofuran ring.
4-APB (4-Aminopropylbenzofuran): Similar in structure but without the ethyl group.
The uniqueness of 4-Ethylaminopropylbenzofuran hydrochloride lies in its specific substitution pattern, which influences its chemical properties and biological activity .
Properties
CAS No. |
2514946-32-6 |
---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13;/h4-8,10,14H,3,9H2,1-2H3;1H |
InChI Key |
UUEUIGTYMYEAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=C2C=COC2=CC=C1.Cl |
Origin of Product |
United States |
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